Product packaging for 2,7-Dimethylbenzo[b]thiophene(Cat. No.:CAS No. 16587-40-9)

2,7-Dimethylbenzo[b]thiophene

Cat. No.: B103493
CAS No.: 16587-40-9
M. Wt: 162.25 g/mol
InChI Key: DNEXCQLUONZSTB-UHFFFAOYSA-N
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Description

Significance and General Overview of Benzo[b]thiophene Scaffolds in Modern Chemistry

Benzo[b]thiophenes are a class of sulfur-containing heterocyclic compounds that are integral to numerous areas of chemical science. researchgate.net Their rigid, planar structure and the presence of an electron-rich sulfur atom contribute to their unique chemical and physical properties, making them attractive scaffolds for the development of a wide array of functional molecules. researchgate.net The benzo[b]thiophene core is found in various natural products and has been extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and organic materials. researchgate.netgrafiati.com

The versatility of the benzo[b]thiophene ring system allows for functionalization at various positions, enabling the fine-tuning of its electronic and steric properties. This adaptability has led to its incorporation into a multitude of biologically active compounds with a broad spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. nih.govontosight.ai Furthermore, benzo[b]thiophene derivatives have found applications in materials science as organic semiconductors and components of photoelectric materials, highlighting their importance beyond the life sciences. grafiati.com

Specific Research Focus on 2,7-Dimethylbenzo[b]thiophene within Heterocyclic Chemistry

Within the extensive family of benzo[b]thiophene derivatives, this compound has garnered specific research interest. This particular compound, with methyl groups at the 2- and 7-positions, serves as a valuable building block and a model compound for studying the structure-property relationships of disubstituted benzo[b]thiophenes. The presence and position of the methyl groups can significantly influence the molecule's reactivity, solubility, and biological interactions.

Research on this compound and its analogs often explores their synthesis, spectroscopic characterization, and potential applications. For instance, studies have investigated the synthesis of related compounds like 7-amino-2,3-dimethylbenzo[b]thiophenes and their subsequent derivatization to explore their antioxidant properties. consensus.appscilit.com The strategic placement of the dimethyl substituents provides a unique electronic environment within the heterocyclic system, making it a subject of interest for developing novel compounds with tailored properties.

Historical Context and Evolution of Research on Dimethylbenzo[b]thiophenes

The study of benzo[b]thiophenes dates back to the early days of heterocyclic chemistry. Initial research focused on the isolation of these compounds from coal tar and the elucidation of their fundamental chemical reactivity. Over the years, the field has evolved significantly, with the development of sophisticated synthetic methodologies enabling the preparation of a vast library of derivatives.

Research on dimethyl-substituted benzo[b]thiophenes has followed this broader trend. Early work likely centered on their synthesis and basic characterization. However, with advancements in analytical techniques and a deeper understanding of reaction mechanisms, the focus has shifted towards more complex applications. For example, the development of palladium-catalyzed cross-coupling reactions has provided efficient routes to novel derivatives. scilit.com More recent research has also explored the asymmetric hydrogenation of substituted benzo[b]thiophene 1,1-dioxides, including dimethyl derivatives, to produce chiral compounds with high enantioselectivity, which is crucial for pharmaceutical applications. nih.gov This evolution reflects a continuous drive to harness the unique properties of the benzo[b]thiophene scaffold for the creation of advanced functional molecules.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 16587-40-9 sigmaaldrich.comchemeo.com
Molecular Formula C10H10S sigmaaldrich.comchemeo.com
Molecular Weight 162.25 g/mol chemeo.com
IUPAC Name This compound sigmaaldrich.com
InChI Key DNEXCQLUONZSTB-UHFFFAOYSA-N sigmaaldrich.comchemeo.com
Physical Form Liquid sigmaaldrich.com
logP (Octanol/Water Partition Coefficient) 3.518 chemeo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10S B103493 2,7-Dimethylbenzo[b]thiophene CAS No. 16587-40-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dimethyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10S/c1-7-4-3-5-9-6-8(2)11-10(7)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEXCQLUONZSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168045
Record name Benzo(b)thiophene, 2,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16587-40-9
Record name Benzo(b)thiophene, 2,7-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016587409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)thiophene, 2,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,7 Dimethylbenzo B Thiophene and Its Derivatives

Strategic Approaches to the Core 2,7-Dimethylbenzo[b]thiophene Structure

The initial challenge in accessing derivatives of this compound lies in the efficient and regioselective construction of the parent heterocycle. Several strategies have been developed to address this, primarily involving the formation of the thiophene (B33073) ring fused to a pre-functionalized benzene (B151609) ring.

Synthesis from Substituted Benzenethiols

A classical and effective method for the synthesis of benzo[b]thiophenes involves the reaction of a substituted benzenethiol (B1682325) with an appropriate C2 synthon. For the synthesis of this compound, this would typically involve 2,5-dimethylbenzenethiol (B1294982) as the starting material. The reaction with a suitable two-carbon electrophile, such as an α-halo-ketone or α-halo-aldehyde followed by cyclization, is a common approach.

A palladium-catalyzed coupling reaction of 2-iodothiophenols with terminal alkynes provides a direct route to 2-substituted benzo[b]thiophenes. researchgate.net This methodology could be adapted for the synthesis of this compound by starting with 2-iodo-3,6-dimethylthiophenol and propyne. The reaction proceeds via a Sonogashira coupling followed by an intramolecular cyclization. researchgate.net

Reactant 1Reactant 2Catalyst SystemProductYield (%)
2-IodothiophenolPhenylacetylenePd(OAc)2, TMEDA, AgTFA2-Phenylbenzo[b]thiophene87

Table 1: Example of Palladium-Catalyzed Synthesis of 2-Substituted Benzo[b]thiophenes. researchgate.net

Intramolecular Cyclization Techniques

Intramolecular cyclization reactions offer a powerful alternative for constructing the benzo[b]thiophene core, often providing high levels of regiocontrol. These methods typically involve the formation of a key C-S or C-C bond in the final ring-closing step.

One such approach is the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov This method utilizes a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as a source of electrophilic sulfur to mediate the cyclization of a suitably substituted 2-alkynylthioanisole. To synthesize this compound, one would start with 1-methyl-2-(prop-1-yn-1-yl)-3,6-dimethylbenzene.

Another powerful technique involves the intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals derived from o-bromoarylacetonitriles. nih.gov This method allows for the synthesis of 2,3-disubstituted benzo[b]thiophenes and could potentially be adapted for the target molecule.

A metal-free approach for the synthesis of 2-aminobenzo[b]thiophenes involves the intramolecular dehydrogenative C–S bond formation of substituted thioamides of 2-arylacetic acids, mediated by hydroxy(tosyloxy)iodobenzene (HTIB). thieme-connect.com

Starting MaterialReagentProduct
2-AlkynylthioanisolesDimethyl(thiodimethyl)sulfonium tetrafluoroborate2,3-Disubstituted benzo[b]thiophenes
o-Bromoarylacetonitrile derived ketene dithioacetalsRadical initiator2,3-Disubstituted benzo[b]thiophenes
Thioamides of 2-arylacetic acidsHydroxy(tosyloxy)iodobenzene (HTIB)2-Aminobenzo[b]thiophenes

Table 2: Overview of Intramolecular Cyclization Techniques for Benzo[b]thiophene Synthesis. nih.govnih.govthieme-connect.com

Synthesis of Functionalized this compound Derivatives

Once the this compound core is established, further functionalization can be achieved through a variety of modern synthetic methods. These reactions allow for the introduction of diverse functional groups at specific positions, enabling the fine-tuning of the molecule's properties.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald–Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of aromatic heterocycles. The Buchwald-Hartwig amination, in particular, has proven to be a highly effective method for forming C-N bonds. libretexts.org This reaction can be used to introduce aryl- or heteroarylamino groups at specific positions of the this compound scaffold, provided a suitable halo-substituted precursor is available.

For instance, 7-bromo-2,3-dimethylbenzo[b]thiophene can be coupled with various anilines or heterocyclic amines in the presence of a palladium catalyst, a suitable ligand (e.g., rac-BINAP or Xantphos), and a base (e.g., Cs2CO3) to yield the corresponding 7-amino derivatives. ipb.ptscilit.com These reactions are often high-yielding and tolerate a wide range of functional groups. ipb.pt

Aryl HalideAmineCatalyst/LigandProductYield (%)
7-Bromo-2,3-dimethylbenzo[b]thiophene4-MethoxyanilinePd(OAc)2/rac-BINAP7-(4-Methoxyphenylamino)-2,3-dimethylbenzo[b]thiopheneHigh
7-Bromo-2,3-dimethylbenzo[b]thiophene3-AminopyridinePd(OAc)2/Xantphos7-(Pyridin-3-ylamino)-2,3-dimethylbenzo[b]thiopheneModerate

Table 3: Examples of Buchwald-Hartwig Amination on a Dimethylbenzo[b]thiophene Scaffold. ipb.pt

Electrophilic Substitution and Functionalization Reactions

The electron-rich nature of the benzo[b]thiophene ring system makes it susceptible to electrophilic substitution reactions. The regioselectivity of these reactions is influenced by the existing substituents. In this compound, the electron-donating methyl groups activate the ring towards electrophilic attack. Generally, electrophilic substitution on benzo[b]thiophenes occurs preferentially at the C3 position, and if that is blocked, at the C2 position. However, the substitution pattern can be complex. uomustansiriyah.edu.iq

Studies on 2,3-dimethylbenzo[b]thiophene have shown that electrophilic attack can also occur at the 2-methyl group under certain conditions. acs.org For 3,5-dimethylbenzo[b]thiophene, the thiophene ring's sulfur atom can participate in electrophilic substitution reactions. cymitquimica.com The precise outcome of electrophilic substitution on this compound would require specific experimental investigation, but positions 3 and potentially 4, 5, or 6 are likely targets for electrophiles such as nitrating or halogenating agents.

Oxidative Transformations to Sulfone Derivatives (e.g., 1,1-dioxides)

The sulfur atom in the thiophene ring of this compound can be readily oxidized to the corresponding sulfone (1,1-dioxide). This transformation significantly alters the electronic properties of the molecule, as the sulfone group is strongly electron-withdrawing.

A common and efficient method for this oxidation is the use of hydrogen peroxide in acetic acid. acs.orgsemanticscholar.org Other oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) can also be employed. The resulting this compound-1,1-dioxide is a versatile intermediate for further synthetic manipulations. For example, benzo[b]thiophene-1,1-dioxides can undergo palladium-catalyzed C-H olefination reactions. semanticscholar.org

SubstrateOxidizing AgentSolventProduct
Benzo[b]thiophene30% H2O2Acetic AcidBenzo[b]thiophene-1,1-dioxide
Benzo[b]thiophenem-CPBADichloromethaneBenzo[b]thiophene-1,1-dioxide

Table 4: Common Oxidation Methods for Converting Benzo[b]thiophenes to their 1,1-Dioxides. acs.org

The oxidation of various thiophene derivatives to their corresponding sulfones has been shown to proceed in high yields using a methyltrioxorhenium (MTO)/H2O2 system. dicp.ac.cn

Asymmetric Synthesis Routes for Chiral Benzo[b]thiophene Analogues

The development of asymmetric synthetic methodologies provides a crucial pathway to chiral benzo[b]thiophene analogues, which are of significant interest in medicinal chemistry and materials science. These strategies focus on the enantioselective construction of stereogenic centers within the benzo[b]thiophene framework or its immediate derivatives.

One of the most effective methods for accessing chiral 2,3-dihydrobenzo[b]thiophene (B1596441) 1,1-dioxides is through the asymmetric hydrogenation of prochiral 3-substituted benzo[b]thiophene 1,1-dioxides. rsc.orgacs.org This approach has been successfully realized using catalysts based on transition metals like rhodium and nickel.

Rhodium-catalyzed asymmetric hydrogenation has demonstrated high efficiency and excellent enantioselectivity. rsc.orgresearchgate.net Using a catalytic system composed of a rhodium precursor and a chiral bifunctional ferrocenyl bisphosphine-thiourea ligand, a variety of aryl- and alkyl-substituted benzo[b]thiophene 1,1-dioxides can be hydrogenated. rsc.org The reaction proceeds with high yields (up to 99%) and outstanding enantiomeric excess (up to >99% ee). rsc.orgresearchgate.net It is proposed that a hydrogen-bonding interaction between the sulfonyl group of the substrate and the thiourea (B124793) motif of the ligand plays a key role in achieving the observed high reactivity and stereocontrol. rsc.org The robustness of this method is highlighted by its successful application on a gram scale with a low catalyst loading (0.02 mol%), maintaining excellent yield and enantioselectivity. rsc.org

Table 1: Rh-Catalyzed Asymmetric Hydrogenation of 3-Substituted Benzo[b]thiophene 1,1-Dioxides

Substrate (Substituent at C3)Catalyst SystemYield (%)Enantiomeric Excess (ee, %)Reference
PhenylRh(NBD)₂BF₄ / Chiral Ligand L29999 rsc.org
2-NaphthylRh(NBD)₂BF₄ / Chiral Ligand L29895 rsc.org
n-PropylRh(NBD)₂BF₄ / Chiral Ligand L29983 rsc.org
CyclohexylRh(NBD)₂BF₄ / Chiral Ligand L29892 rsc.org

More recently, a highly efficient catalytic system for the same transformation has been developed using the more earth-abundant and cost-effective transition metal, nickel. acs.org This nickel-catalyzed asymmetric hydrogenation of 3-substituted benzo[b]thiophene 1,1-dioxides also provides access to chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides in high yields (95–99%) and with excellent enantioselectivities (90–99% ee). acs.org This development represents a significant advancement by providing a more sustainable alternative to precious metal catalysts like rhodium.

Beyond hydrogenation, asymmetric cycloaddition reactions offer another powerful route. For instance, a chiral phosphine-catalyzed enantioselective [4+2] cyclization has been reported between 3-nitrobenzo[b]thiophenes and allenoates. rhhz.net This method constructs chiral dihydrodibenzo[b]thiophenes, which are complex fused heterocyclic systems, in good yields and with high enantioselectivities. rhhz.net

Post-Synthetic Modification and Derivatization Strategies

Post-synthetic modification and derivatization are essential for expanding the chemical space of the benzo[b]thiophene scaffold, enabling the fine-tuning of its physicochemical and biological properties. These strategies involve introducing various functional groups or building new ring systems onto a pre-formed benzo[b]thiophene core.

Cyclocondensation Reactions: A key strategy for creating more complex heterocyclic systems is through cyclocondensation reactions. For example, a 3-chlorobenzo[b]thiophene-2-carboxyl chloride can serve as a versatile starting material. researchgate.net It can be converted to the corresponding acid hydrazide, which is a key intermediate for synthesizing fused heterocycles like oxadiazoles (B1248032) and pyrazoles. researchgate.net Condensation of the hydrazide with aromatic aldehydes yields Schiff bases, which can then undergo cyclocondensation with reagents like chloroacetyl chloride to form azetidinone rings appended to the benzo[b]thiophene core.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and the derivatization of benzo[b]thiophenes. The Stille coupling reaction, for example, has been employed to synthesize novel benzo[b]thieno[2,3-d]thiophene (BTT) derivatives for applications in organic electronics. mdpi.com This involves the initial stannylation of the BTT core via lithiation and quenching with tributyltin chloride. The resulting stannane (B1208499) can then be coupled with various aryl bromides, such as 6-bromobenzo[b]thiophene (B96252) or 2-bromodibenzo[b,d]thiophene, in the presence of a palladium catalyst like Pd(PPh₃)₄ to yield complex, conjugated molecules. mdpi.com Similarly, the Heck coupling provides another avenue for attaching alkenyl groups to the benzo[b]thiophene ring system.

Functionalization via Metal-Halogen Exchange: Nucleophilic substitution on the benzo[b]thiophene ring is generally difficult unless the ring is activated. However, derivatization can be effectively achieved through a metal-halogen exchange process. Treatment of a bromo-substituted benzo[b]thiophene with an organolithium reagent like n-butyllithium at low temperatures generates a highly reactive lithiated intermediate. This species can then be quenched with a wide range of electrophiles to introduce diverse functional groups, such as alkyl, carbonyl, or silyl (B83357) moieties. mdpi.com

Synthesis of Hybrid Molecules: Derivatization strategies are also employed to create hybrid molecules that combine the benzo[b]thiophene scaffold with other pharmacologically active motifs. An example is the synthesis of benzo[b]thiophene-chalcone hybrids. mdpi.com Chalcones are known for a wide range of biological activities, and creating a more rigid structural analogue by incorporating the chalcone (B49325) moiety into a benzoylbenzothiophene framework can lead to compounds with enhanced properties, such as cholinesterase inhibition. mdpi.com

Table 2: Summary of Derivatization Strategies for the Benzo[b]thiophene Scaffold

StrategyReagents/CatalystFunctional Group/Moiety IntroducedExample Application/ProductReference
Stille CouplingOrganostannane, Aryl Halide, Pd(PPh₃)₄Aryl groups2-(Benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene mdpi.com
CyclocondensationSchiff Base, Chloroacetyl Chloride, BaseAzetidinone ring4-Aryl-3-chloro-1-(3'-chloro-5'-phenoxy-2'-benzo[b]thiophenoylamino)-2-azetidinones
CyclocondensationSchiff Base, Acetic AnhydrideOxadiazole ring1,3,4-Oxadiazole derivatives researchgate.net
Metal-Halogen Exchangen-BuLi, Electrophile (e.g., R-X)Alkyl, Silyl, Carbonyl groups, etc.Functionalized benzo[b]thiophenes
Heck CouplingAlkenes, Pd CatalystAlkenyl groupsAlkenyl-substituted benzo[b]thiophenes

Chemical Reactivity and Mechanistic Insights of 2,7 Dimethylbenzo B Thiophene Systems

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In benzo[b]thiophene, the thiophene (B33073) ring is generally more activated towards electrophilic attack than the benzene (B151609) ring. chegg.compearson.com The preferred site of substitution in unsubstituted benzo[b]thiophene is the C3 position, followed by the C2 position, as attack at these positions leads to more stable carbocation intermediates (Wheland intermediates) where the aromaticity of the benzene ring is preserved. chegg.comuoanbar.edu.iq

For 2,7-dimethylbenzo[b]thiophene, the C2 position is blocked by a methyl group. The methyl group at C7 is an ortho-, para-directing activator for electrophilic substitution on the benzene ring. libretexts.org The methyl group at C2 is also an activating group. Therefore, electrophilic attack will be directed towards the C3 position in the thiophene ring and the C4 and C6 positions in the benzene ring. The outcome of a specific reaction will depend on the nature of the electrophile and the reaction conditions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The catalyst plays a crucial role in generating a strong electrophile that can attack the aromatic system. libretexts.org For instance, in Friedel-Crafts acylation, a Lewis acid like AlCl₃ is used to generate an acylium ion.

Oxidation and Reduction Processes within the Benzo[b]thiophene Core

The sulfur atom in the benzo[b]thiophene core is susceptible to oxidation. Treatment with oxidizing agents like hydrogen peroxide can lead to the formation of the corresponding sulfoxide (B87167) and subsequently the sulfone (benzo[b]thiophene 1,1-dioxide). acs.orgasm.org These oxidized species have altered electronic properties; the sulfone group, in particular, is a strong electron-withdrawing group that significantly lowers the energy of the HOMO-LUMO gap. acs.orgnih.gov This property is exploited in the development of materials for optoelectronic devices. nih.gov

The general procedure for the oxidation of benzo[b]thiophenes to their 1,1-dioxides involves heating with hydrogen peroxide in acetic acid. acs.org

Reduction of the benzo[b]thiophene system can also be achieved. While the parent benzo[b]thiophene is resistant to reduction, alkyl-substituted derivatives are more readily reduced. researchgate.net For example, ionic hydrogenation of 3-methylbenzo[b]thiophene (B106505) can yield 2,3-dihydrobenzo[b]thiophene (B1596441). researchgate.net

Studies on the antioxidant properties of diarylamines derived from 2,3-dimethylbenzo[b]thiophene indicate the core's involvement in redox processes. ipb.ptipb.pt The antioxidant activity is evaluated through methods like scavenging DPPH radicals and measuring reducing power, which are directly related to the oxidation potential of the compounds. ipb.ptnih.govscilit.com Cyclic voltammetry studies have shown that the presence of electron-donating groups on the arylamine moiety lowers the oxidation potential, indicating a higher reducing power. ipb.pt

Nucleophilic Reactivity and Additions

Nucleophilic substitution on the benzo[b]thiophene ring is generally less facile than electrophilic substitution but occurs more readily than in the corresponding benzene derivatives. uoanbar.edu.iq The reactivity is enhanced by the presence of activating groups. A key example of nucleophilic substitution involving a derivative of dimethylbenzo[b]thiophene is the palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction. This reaction has been employed to synthesize various 7-arylamino-2,3-dimethylbenzo[b]thiophenes from 7-bromo-2,3-dimethylbenzo[b]thiophene. ipb.ptnih.gov

Data sourced from studies on 2,3-dimethylbenzo[b]thiophene derivatives, illustrating the nucleophilic substitution pattern at the 7-position. ipb.pt

This reaction demonstrates the feasibility of nucleophilic substitution at the C7 position on the benzene ring of the dimethylbenzo[b]thiophene system. The mechanism involves the oxidative addition of the palladium catalyst to the aryl bromide, followed by coordination of the amine and reductive elimination to form the C-N bond.

Photochemical and Thermal Reactivity

The photochemical behavior of benzo[b]thiophenes can be complex, involving isomerization, cycloaddition, and degradation pathways. Irradiation of methyl-substituted benzo[b]thiophenes, such as 2,3-dimethylbenzo[b]thiophene, in aqueous solution leads to their degradation. tandfonline.com The primary photochemical reaction pathway involves the oxidation of the methyl groups to aldehydes and then to carboxylic acids. This is followed by the opening of the thiophene ring and oxidation of the sulfur atom. tandfonline.com

Benzo[b]thiophenes can also participate in photochemical cycloaddition reactions. For example, in the presence of a sensitizer (B1316253) like benzophenone, benzo[b]thiophene can undergo a [2+2] cycloaddition with other molecules. oup.com Another study reported the photochemical [2π+2π] cycloaddition of dimethyl acetylenedicarboxylate (B1228247) to a benzodithiophene derivative. researchgate.net While not specific to this compound, these findings illustrate a general reaction pattern for the benzo[b]thiophene core.

Thermal decomposition of related compounds, such as 2-acetyl-3,7-dimethylbenzo[b]thiophene, can generate irritating and highly toxic gases. aksci.com Microbial degradation studies have also shown that benzo[b]thiophenes can be transformed into higher molecular weight compounds like benzo[b]naphthothiophenes, a process that was confirmed not to be photochemical in origin. asm.org

Catalytic Transformations Involving this compound

Catalysis plays a pivotal role in the functionalization of the benzo[b]thiophene skeleton. As mentioned previously, palladium-catalyzed cross-coupling reactions are highly effective for forming C-N bonds at the C7 position of the 2,3-dimethylbenzo[b]thiophene system. ipb.ptnih.gov

Another significant catalytic transformation is the palladium-catalyzed oxidative Heck reaction (C-H olefination). This reaction has been applied to benzo[b]thiophene 1,1-dioxides, achieving high selectivity for the C2 position. acs.orgnih.gov However, for this compound, the C2 position is already substituted. This directs potential C-H activation and functionalization to other positions, such as C3 or the benzene ring, depending on the directing group and reaction conditions.

A novel method for synthesizing benzothiophene (B83047) derivatives utilizes a tetraethylammonium (B1195904) bromide (TEAB)-catalyzed cascade reaction of disulfides with alkynes. rsc.org This metal-free catalytic system proceeds via S-S bond cleavage and alkenyl radical cyclization, offering an alternative route to constructing the benzo[b]thiophene core. rsc.org The applicability of such methods to synthesize or further functionalize specifically substituted derivatives like this compound depends on the availability of suitable precursors.

Table summarizing key catalytic transformations relevant to the benzo[b]thiophene system. acs.orgnih.govipb.ptrsc.org

Structure Activity Relationships Sar and Molecular Design of 2,7 Dimethylbenzo B Thiophene Derivatives

Influence of Substituent Position and Electronic Properties on Reactivity and Biological Activity

The reactivity and biological activity of 2,7-dimethylbenzo[b]thiophene derivatives are significantly influenced by the position and electronic nature of additional substituents on the benzo[b]thiophene core. The inherent electron-rich nature of the benzo[b]thiophene ring system makes it susceptible to electrophilic substitution, and the directing effects of the existing methyl groups at positions 2 and 7, as well as the sulfur atom, play a crucial role in determining the outcome of further functionalization. researchgate.net

Substituents on a benzene (B151609) ring can profoundly influence reactivity. lumenlearning.com Electron-donating groups (EDGs) generally increase the electron density of the aromatic system, making it more reactive towards electrophiles, while electron-withdrawing groups (EWGs) have the opposite effect. lumenlearning.com In the context of this compound, the two methyl groups are weak EDGs, which can influence the regioselectivity of further substitutions.

Studies on related benzo[b]thiophene structures have provided insights that can be extrapolated to the 2,7-dimethyl scaffold. For instance, in the synthesis of 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, the introduction of methoxy (B1213986) groups (strong EDGs) on the aryl ring was found to enhance the antioxidant activity of the resulting diarylamines. ipb.ptnih.gov This suggests that increasing the electron density on peripheral aromatic rings attached to the this compound core could be a viable strategy for enhancing certain biological activities.

The electronic properties of substituents also play a critical role in the interaction of these molecules with biological targets. The introduction of EWGs, such as nitro groups, can create localized regions of positive charge, which may be important for electrostatic interactions with receptor sites. nih.gov Conversely, the presence of EDGs can enhance the ability of the molecule to participate in π-π stacking interactions or hydrogen bonding, depending on the specific substituent. A computational study on 2-methoxy-3-X-5-nitrothiophenes demonstrated a linear correlation between the experimental electrophilicity and the Gibbs free energy barrier of nucleophilic aromatic substitution reactions, highlighting the predictive power of electronic parameters. nih.gov

The following table summarizes the expected influence of different substituent types on the reactivity and potential biological activity of the this compound core, based on general principles of organic chemistry and findings from related heterocyclic systems.

Substituent TypeElectronic EffectInfluence on Reactivity (Electrophilic Substitution)Potential Impact on Biological Activity
Alkyl (e.g., -CH₃)Electron-Donating (Inductive)ActivatingCan enhance binding through hydrophobic interactions.
Methoxy (-OCH₃)Electron-Donating (Resonance)Strongly ActivatingMay increase antioxidant potential and hydrogen bond accepting capacity. ipb.ptnih.gov
Halogen (e.g., -Cl, -F)Electron-Withdrawing (Inductive), Electron-Donating (Resonance)DeactivatingCan modulate lipophilicity and metabolic stability; may act as a hydrogen bond acceptor.
Nitro (-NO₂)Strongly Electron-WithdrawingStrongly DeactivatingCan participate in electrostatic interactions and act as a hydrogen bond acceptor. nih.gov
Cyano (-CN)Strongly Electron-WithdrawingStrongly DeactivatingCan act as a hydrogen bond acceptor and influence molecular polarity.

Impact of Peripheral Heteroaromatic and Aliphatic Moieties on Biological Efficacy

The introduction of peripheral heteroaromatic and aliphatic moieties to the this compound scaffold is a common strategy to modulate its physicochemical properties and biological efficacy. These appended groups can influence factors such as solubility, membrane permeability, metabolic stability, and target-binding affinity. researchgate.netresearchgate.net

Heteroaromatic Moieties:

The incorporation of heteroaromatic rings, such as pyridine (B92270), thiophene (B33073), or pyrazole, can introduce additional sites for hydrogen bonding, metal chelation, and polar interactions, which can be crucial for biological activity. researchgate.netchim.it For example, a study on 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes revealed that the position of the nitrogen atom in a peripheral pyridine ring relative to the N-H bond influenced the antioxidant properties of the compounds. nih.gov The presence of heteroaromatic substituents has also been shown to be important in the development of antimicrobial agents. nih.govmdpi.com In one study, the combination of a benzo[b]thiophene nucleus with an acylhydrazone functional group and various aromatic or heteroaromatic aldehydes led to the identification of potent antibacterial agents against multidrug-resistant Staphylococcus aureus. nih.gov

Aliphatic Moieties:

Aliphatic chains and rings attached to the this compound core can modulate the lipophilicity of the molecule, which is a critical parameter for its pharmacokinetic profile. Increasing the length of an alkyl linker has been shown to enhance the anticancer activity of certain 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives. scilit.comnih.gov This effect is likely due to improved membrane permeability, allowing the compounds to reach their intracellular targets more effectively. However, an optimal balance of lipophilicity is often required, as excessively lipophilic compounds can suffer from poor solubility and increased toxicity.

The following table provides examples of how different peripheral moieties can impact the biological efficacy of benzo[b]thiophene derivatives, with potential applicability to the 2,7-dimethyl scaffold.

Peripheral MoietyPotential Impact on Biological EfficacyExample from Related Systems
PyridineCan act as a hydrogen bond acceptor; position of nitrogen is critical for activity.7-Heteroarylamino-2,3-dimethylbenzo[b]thiophenes showed antioxidant activity dependent on the pyridine nitrogen position. nih.gov
PhenylCan engage in π-π stacking interactions; substituents on the phenyl ring modulate activity.Substituted phenyl rings on benzo[b]thiophene-based chalcones influenced their cholinesterase inhibitory activity. mdpi.com
PiperazineOften used as a linker to introduce additional functional groups and improve solubility.Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives showed affinity for 5-HT₁A serotonin (B10506) receptors. nih.gov
Alkyl ChainsModulate lipophilicity and membrane permeability; chain length can influence activity.Increased alkyl linker chain length enhanced anticancer activity in tetrahydrobenzo[b]thiophene derivatives. scilit.comnih.gov
AcylhydrazoneCan act as a hydrogen bond donor/acceptor and a metal-chelating group.Benzo[b]thiophene acylhydrazones exhibited antimicrobial activity against multidrug-resistant S. aureus. nih.govmdpi.com

Conformational Analysis and Stereochemical Contributions to Activity

The three-dimensional structure of a molecule, including its preferred conformations and stereochemistry, is a critical determinant of its biological activity. Conformational analysis helps in understanding the spatial arrangement of atoms and functional groups, which in turn dictates how a molecule interacts with its biological target.

Studies on aroyl derivatives of benzo[b]thiophene have shown that the orientation of the carbonyl group relative to the heterocyclic ring can adopt either an S,O-cis or S,O-trans conformation. rsc.org The preferred conformation can be influenced by steric and electronic factors, as well as by the presence of attractive interactions between the sulfur and oxygen atoms. rsc.org For 2-substituted derivatives, the S,O-cis conformation is often favored, while for 3-substituted compounds, the S,O-trans conformation may be more prevalent. rsc.orgrsc.org The planarity of the benzo[b]thiophene ring system enhances its binding affinity with various enzymes and receptors. researchgate.net

When chiral centers are present in the derivatives of this compound, the stereochemistry can have a profound impact on biological activity. The different enantiomers of a chiral molecule can exhibit distinct pharmacological profiles, with one enantiomer often being significantly more potent than the other. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers. For example, in a series of benzo[b]thiophene derivatives containing a piperidine (B6355638) ring and an indole (B1671886) moiety, the specific stereochemistry, denoted as '(S)', was noted to be crucial for its potential interaction with serotonin receptors. ontosight.ai Similarly, the asymmetric hydrogenation of benzo[b]thiophene 1,1-dioxides has been shown to produce chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides with high enantioselectivity, and the biological evaluation of these enantiomerically pure compounds would be essential to understand their stereochemical contributions to activity. rsc.org

The synthesis and stereochemical analysis of perhydrobenzo[b]thiophene derivatives have also been reported, highlighting the importance of controlling the three-dimensional structure of these molecules. acs.org While specific conformational and stereochemical studies on this compound derivatives are not extensively documented, the principles derived from related systems underscore the necessity of considering these factors in the design of new bioactive compounds.

Rational Design Principles for Novel this compound Derivatives

The rational design of novel this compound derivatives with enhanced biological activity and improved pharmacokinetic properties relies on a comprehensive understanding of the SAR principles discussed in the preceding sections. This process involves a cyclical approach of designing, synthesizing, and testing new compounds based on a working hypothesis of the key molecular interactions required for activity. nih.govucr.edu

Key principles for the rational design of this compound derivatives include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD techniques such as molecular docking can be used to predict the binding mode of this compound derivatives and to design new compounds with improved complementarity to the active site. ucr.edu This approach can help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can be employed. These methods rely on the analysis of a set of known active and inactive compounds to develop a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for activity. ucr.edu This model can then be used to screen virtual libraries of compounds or to guide the design of new derivatives with the desired features.

Modulation of Physicochemical Properties: The rational design process should also consider the optimization of physicochemical properties, such as solubility, lipophilicity (logP), and metabolic stability. The introduction of polar functional groups or heteroatoms can improve solubility, while the modification of metabolically labile sites can enhance stability. researchgate.net

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to create more potent lead compounds. ucr.edu The this compound core itself could serve as a starting fragment for the development of new inhibitors for various biological targets.

By integrating these rational design principles with the SAR data obtained from experimental studies, it is possible to systematically optimize the structure of this compound derivatives to achieve the desired biological profile for a specific therapeutic application.

Advanced Applications of 2,7 Dimethylbenzo B Thiophene and Its Analogues

Medicinal Chemistry and Pharmacological Mechanisms

Modulation of Prostaglandin (B15479496) E2 Receptors (EP2/EP4) in Therapeutic Contexts

Analogues of 2,7-dimethylbenzo[b]thiophene have been identified as potent antagonists of the prostaglandin E2 (PGE2) subtype 4 receptor (EP4). sci-hub.senih.govresearchgate.net The inhibition of the EP4 receptor is a promising therapeutic strategy for various diseases, including inflammatory conditions and certain cancers. sci-hub.se Research has led to the discovery of substituted benzothiophene (B83047) derivatives that exhibit high binding affinity for the EP4 receptor. sci-hub.senih.gov

A significant finding in this area is the identification of a potent EP4 antagonist, compound 6a , with a Ki of 1.4 nM in the presence of 10% human serum albumin (HSA). sci-hub.senih.gov Further structure-activity relationship (SAR) studies revealed that an acidic functional group, often considered essential for EP4 antagonism, is not a strict requirement within this series of benzothiophene derivatives. sci-hub.senih.gov This discovery of non-acidic EP4 antagonists opens new avenues for the design of future therapeutic agents with potentially improved pharmacokinetic profiles. sci-hub.senih.gov

Dual antagonists of both EP2 and EP4 receptors are also being investigated for their therapeutic potential in treating conditions such as pain, particularly inflammatory pain, and certain autoimmune disorders like rheumatoid arthritis and osteoarthritis. google.com Evidence from preclinical models suggests that EP4 antagonists can have beneficial effects in inflammatory pain models. google.com

Table 1: EP4 Receptor Antagonist Activity of a Benzothiophene Derivative

CompoundKi (nM) with 10% HSAFunctional Assay IC50 (nM)
6a 1.4 sci-hub.senih.gov1.2 sci-hub.se

Antioxidant and Free Radical Scavenging Mechanisms

Derivatives of this compound have demonstrated significant antioxidant and free radical scavenging properties. nih.govipb.ptscilit.com The antioxidant capacity of these compounds is often evaluated through various assays, including their ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, their reducing power, and their capacity to inhibit lipid peroxidation. nih.govipb.pt

A study on new 7-aryl and 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes revealed that their scavenging effects on DPPH radicals were concentration-dependent. ipb.pt Notably, compounds with one or two methoxy (B1213986) substituents on the phenyl ring exhibited excellent radical scavenging activity, even surpassing that of standard antioxidants like BHA and BHT at the same concentration. ipb.pt The introduction of different substituents on the benzene (B151609) ring did not significantly diminish the positive results. ipb.pt

The antioxidant activity of these compounds is attributed to their ability to donate a hydrogen atom, thereby neutralizing free radicals. mdpi.com This mechanism is crucial in preventing the oxidative damage to biological macromolecules that is implicated in numerous diseases. ipb.pt For instance, hydroxyl benzo[b]thiophene has been proposed to manage acrylamide (B121943) poisoning due to its free radical scavenging ability. researchgate.net

Table 2: Radical Scavenging Activity of Di(hetero)arylamino-2,3-dimethylbenzo[b]thiophene Derivatives

CompoundConcentration (g/L)DPPH Radical Scavenging Activity (%)
3a (one OMe) 0.2593.3 ipb.pt
3c (two OMe) 0.2594.7 ipb.pt
BHA (standard) 0.2584.0 ipb.pt
BHT (standard) 0.2583.0 ipb.pt

Anti-proliferative and Tubulin Polymerization Inhibition Activities

Benzo[b]thiophene derivatives have emerged as a promising class of anti-cancer agents, with a primary mechanism of action involving the inhibition of tubulin polymerization. nih.govacs.orgnih.govgoogle.com Tubulin is a critical protein for cell division, and its disruption leads to cell cycle arrest and apoptosis. acs.org

One of the most potent compounds in this class is 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene , which inhibits cancer cell growth at subnanomolar concentrations. acs.org This compound binds to the colchicine (B1669291) site on tubulin, thereby preventing microtubule formation. acs.org Structure-activity relationship studies have shown that the placement of a methoxy group at the C-4, C-6, or C-7 position of the benzo[b]thiophene ring enhances anti-proliferative activity. nih.gov

Furthermore, a series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives have been evaluated for their ability to inhibit tubulin polymerization. nih.govresearchgate.net Compound 54c from this series was identified as a potent inhibitor with an IC50 of 0.67 mM and was shown to arrest K562 cancer cells in the G2-M phase of the cell cycle. researchgate.net The anti-proliferative activity of these compounds has been demonstrated across a panel of human cancer cell lines. nih.gov

Table 3: Anti-proliferative Activity of a Benzothiophene Acrylonitrile Analog

CompoundCancer Cell LineGI50 (nM)
5 [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile] Leukemia10 - 66.5 nih.gov
Colon Cancer10 - 66.5 nih.gov
CNS Cancer10 - 66.5 nih.gov
Prostate Cancer10 - 66.5 nih.gov

Enzyme Inhibition Mechanisms (e.g., TACE, HIF-2a, HIV-1 Reverse Transcriptase)

The benzo[b]thiophene scaffold has been utilized to develop inhibitors of various enzymes implicated in disease pathogenesis. Notably, analogues have been synthesized and evaluated as inhibitors of HIV-1 reverse transcriptase (RT). nih.govpnas.orgresearchgate.netacs.org

One study focused on analogues of dimethyl-1-(1-piperidynyl)cyclobuta[b] mdpi.combenzothiophene-2,2a(7bH)-dicarboxylate (NSC-380292) and found that the (R,R)-enantiomer was a significantly more potent inhibitor of HIV-1 RT. nih.gov Another fragment-based screening identified a benzothiophene derivative as an inhibitor of both RNA- and DNA-dependent DNA polymerase activity of HIV-1 RT. pnas.org This compound also demonstrated activity against clinically relevant drug-resistant mutants. pnas.org

Furthermore, benzothiophene-containing compounds have been investigated as inhibitors of other enzymes. For example, certain derivatives have been designed as inhibitors of the RhoA/ROCK pathway, which is involved in tumor growth and metastasis. nih.gov Compound b19 , a benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative, was shown to significantly inhibit the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells. nih.gov

Table 4: Inhibitory Activity of Benzothiophene Analogues against HIV-1 RT

Compound ClassTargetKey Findings
Dimethyl-1-(1-piperidynyl)cyclobuta[b] mdpi.combenzothiophene-2,2a(7bH)-dicarboxylate analoguesHIV-1 Reverse Transcriptase(R,R)-enantiomer is more potent. nih.gov
Benzothiophene fragmentHIV-1 Reverse TranscriptaseInhibits RNA- and DNA-dependent polymerase activity; active against resistant mutants. pnas.org

Antimicrobial and Anti-inflammatory Activities

Benzo[b]thiophene derivatives have demonstrated significant antimicrobial and anti-inflammatory properties. researchgate.netijpsjournal.commdpi.comnih.goviaea.orgias.ac.iniitkgp.ac.innih.govresearchgate.netresearchgate.net

In the realm of antimicrobial activity, benzo[b]thiophene acylhydrazones have been synthesized and screened against multidrug-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov One derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) , showed a minimal inhibitory concentration (MIC) of 4 µg/mL against three S. aureus strains, including methicillin- and daptomycin-resistant isolates. mdpi.comnih.gov Other studies have identified benzothiophene derivatives with high antibacterial activity against S. aureus and antifungal activity against Candida albicans. iaea.orgias.ac.inresearchgate.net

As anti-inflammatory agents, substituted bromo-benzothiophene carboxamides have been shown to be more potent than the classical NSAID ibuprofen (B1674241) in attenuating nociception and inflammation. nih.goviitkgp.ac.in These compounds act by selectively inhibiting cyclooxygenase-2 (COX-2) and disrupting the prostaglandin-E2-dependent positive feedback loop of COX-2 regulation. nih.goviitkgp.ac.in This leads to a reduction in pro-inflammatory cytokines, chemokines, and neutrophil accumulation. nih.goviitkgp.ac.in

Table 5: Antimicrobial Activity of a Benzothiophene Acylhydrazone

CompoundMicroorganismMinimal Inhibitory Concentration (MIC)
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) Staphylococcus aureus (reference strain)4 µg/mL mdpi.comnih.gov
Staphylococcus aureus (methicillin-resistant)4 µg/mL mdpi.comnih.gov
Staphylococcus aureus (daptomycin-resistant)4 µg/mL mdpi.comnih.gov

Role in Neurodegenerative and Autoimmune Disease Research

The therapeutic potential of this compound analogues extends to the fields of neurodegenerative and autoimmune diseases. google.comwipo.intwipo.int The modulation of EP2 and/or EP4 receptors by benzothiophene derivatives is a key mechanism being explored for these conditions. google.com

For neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS), Parkinson's disease, and stroke, EP2 receptor antagonists are being investigated for their neuroprotective effects. google.com In autoimmune disorders like multiple sclerosis and rheumatoid arthritis, both EP2 and EP4 antagonists are considered promising therapeutic agents. google.com Benzothiophene hydroxamic acid derivatives have also been proposed for the prevention and treatment of diseases of the central nervous system, including neurodegenerative diseases, as well as autoimmune, allergic, and inflammatory diseases. wipo.intwipo.int

Furthermore, certain bromobenzothiophene carboxamides have shown efficacy against neuropathic pain, a condition that is often difficult to treat with conventional anti-inflammatory drugs. nih.gov These compounds are believed to act through the inhibition of ion channels, such as Kv4.3, in addition to their effects on COX-2. nih.gov

Materials Science and Organic Electronics

The unique structural and electronic properties of the benzo[b]thiophene core, particularly when substituted at the 2 and 7 positions, have made it a foundational building block for a new generation of high-performance organic electronic materials.

Development as Organic Semiconductor Materials

The benzo[b]thiophene scaffold is a key component in the design of organic semiconductors, which are sought after for their potential in creating low-cost, flexible, and large-area electronic devices. mdpi.comgrafiati.com Thienoacenes, which are rigid, planar structures formed by fusing thiophene (B33073) and other aromatic rings, are promising candidates for high-performance organic field-effect transistors (OFETs). nih.gov Derivatives of researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT), a structure closely related to 2,7-disubstituted benzo[b]thiophenes, have proven to be superior organic semiconductors. nih.govresearchgate.net

Researchers have synthesized and characterized numerous derivatives, demonstrating that modifying the core structure has a profound influence on electronic properties, intermolecular interactions, and crystal packing. researchgate.net For instance, new benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been developed as solution-processable small molecular organic semiconductors. mdpi.com These materials are typically characterized using a suite of analytical techniques including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), UV-vis spectroscopy, and cyclic voltammetry to assess their thermal stability and optoelectronic properties. mdpi.comresearchgate.net The development of soluble derivatives, such as those with dialkyl substitutions at the 2 and 7 positions, is particularly crucial for enabling solution-based processing techniques, which are more cost-effective than traditional vacuum deposition methods. nih.govelsevierpure.com

Applications in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs)

The primary application for these materials is in the active layer of OFETs. researchgate.netresearchgate.net OFETs are fundamental components of modern electronics, and organic versions offer advantages in flexibility and fabrication cost. mdpi.com Highly soluble 2,7-dialkyl researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophenes (Cₙ-BTBTs) have been used to create solution-processed OFETs with excellent performance characteristics. nih.govelsevierpure.com

In OFETs, these materials typically exhibit p-channel (hole-transporting) behavior. researchgate.netmdpi.com For example, thin-film transistors based on a 2,7-diethynyl-benzo[b]benzo mdpi.comrsc.orgthieno[2,3-d]thiophene derivative showed high mobility of up to 0.58 cm² V⁻¹ s⁻¹ and a current on/off ratio of 10⁶–10⁹. researchgate.net An even more remarkable result was achieved with crystalline films of 2,7-dioctyl researchgate.netbenzothieno[3,2-b] researchgate.net-benzothiophene, which demonstrated a maximum hole mobility of 43 cm² V⁻¹ s⁻¹. beilstein-journals.org

Beyond transistors, these compounds are also utilized in organic photovoltaics (OPVs), or organic solar cells. nih.govresearchgate.net A novel small molecule organic semiconductor, bisDMFABT-Th-MMN, which incorporates a benzothiophene donor unit, was used in a solution-processed solar cell that achieved a high power conversion efficiency of 4.01% and a high open-circuit voltage of 0.95 V. rsc.org

Performance of OFETs based on 2,7-Disubstituted Benzo[b]thiophene Analogues
DerivativeDeposition MethodHole Mobility (μ) [cm² V⁻¹ s⁻¹]On/Off Current RatioSource
2,7-dioctyl researchgate.netbenzothieno[3,2-b] researchgate.net-benzothiopheneOff-centre Spin-coating43 (max)- beilstein-journals.org
2,7-diphenyl BTBT (DPh-BTBT)Vapor-deposited2.0- nih.gov
Dialkyl-BTBTs (Cₙ-BTBTs)Solution-processed> 1.0- nih.govelsevierpure.com
2,7-bis(5-octylthiophene-2-yl)BTBTDrop-casting1.1> 10⁷ mdpi.com
2,7-divinyl researchgate.netbenzothieno[3,2-b]benzothiophene derivative-0.4- researchgate.net
2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiopheneSolution Shearing0.005> 10⁶ mdpi.com

Optoelectronic Property Tuning and Device Performance

The performance of electronic devices based on these materials is critically dependent on their optoelectronic properties, which can be finely tuned through chemical modification. Attaching different functional groups to the benzo[b]thiophene core alters the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby changing the material's band gap. beilstein-journals.org

For example, substituting a biphenylyl/thiophene derivative with furan (B31954) rings was found to significantly affect molecular planarity and electronic coupling, leading to drastic changes in optoelectronic properties. github.io Similarly, introducing electron-donating and electron-accepting groups is a common strategy to narrow the HOMO-LUMO gap, which is desirable for organic solar cells. beilstein-journals.org The synthesis of novel donor-acceptor and acceptor-donor-acceptor systems containing a 2,2′-bi[3,2-b]thienothiophene donor block showed that energy levels could be modulated by changing the strength of the acceptor unit. mdpi.com This tuning capability is essential for optimizing charge injection/extraction and light absorption in electronic and optoelectronic devices.

Optoelectronic Properties of Fused Thiophene Derivatives
CompoundIonization Energy (HOMO) [eV]Electron Affinity (LUMO) [eV]Optical Band Gap [eV]Source
EtH-T-DI-DTT (in film)5.53.31.77 beilstein-journals.org
PDTBSeVTT-2TF (copolymer)Low-lyingLow-lying1.57 mdpi.com

Conjugated Polymer Development and Electroluminescent Properties

Derivatives of benzo[b]thiophene are also used as monomers to create conjugated polymers. These polymers extend the delocalized π-electron system, leading to materials with enhanced electronic conductivity and interesting optical properties. A novel two-dimensional conjugated copolymer, PDTBSeVTT-2TF, was synthesized using a fluorinated bithiophene donor and a benzoselenadiazole acceptor. mdpi.com This polymer exhibited a strong, broad absorption spectrum and a narrow optical bandgap, making it suitable for polymer solar cells. mdpi.com

Furthermore, the modification of benzo[b]thiophene derivatives can yield materials with significant photoluminescent and electroluminescent properties, making them candidates for use in organic light-emitting diodes (OLEDs). researchgate.netgrafiati.com For example, oxidizing conjugated oligothiophenes to thiophene 1,1-dioxides can reduce the HOMO-LUMO band gap and enhance photoluminescence efficiency. nih.gov The synthesis of C2-alkenylated benzo[b]thiophene 1,1-dioxides has been shown to produce π-conjugated fluorescent molecules, highlighting the potential for creating new light-emitting materials. nih.govacs.org

Environmental Chemistry and Remediation

Occurrence and Distribution as Polycyclic Aromatic Hydrocarbons (PAHs)

Beyond its applications in materials science, this compound is also recognized in the field of environmental chemistry as a Polycyclic Aromatic Hydrocarbon (PAH). cdc.gov PAHs are a group of chemicals formed during the incomplete combustion of organic substances like coal, oil, gas, and wood. cdc.govca.gov They are widespread environmental pollutants found in air, water, and soil. cdc.gov

Specifically, this compound is one of 54 PAHs that have been identified at one or more National Priorities List (NPL) hazardous waste sites. cdc.gov Sulfur-containing heterocyclic PAHs, such as dibenzothiophene (B1670422) and its derivatives, are known to occur in crude oil and bitumen emissions. nih.gov The presence of these compounds in the environment is a concern due to the known carcinogenic and mutagenic properties of many PAHs. ca.gov

Bioremediation Strategies: Biodegradation and Biotransformation Pathways

The bioremediation of organosulfur compounds such as this compound is a significant area of research, particularly due to their persistence in environments contaminated with petroleum products. While specific data on the 2,7-dimethyl isomer is limited, extensive research on analogous alkylated benzothiophenes provides insight into the likely metabolic pathways. Microorganisms, particularly bacteria, have developed specialized enzymatic systems to degrade these compounds, often utilizing them as a sulfur source.

The biodegradation of alkylated benzothiophenes is highly dependent on the position and size of the alkyl substituents. tandfonline.comtandfonline.com Bacterial strains capable of degrading these compounds often belong to the genus Rhodococcus, Pseudomonas, and Sphingomonas. nih.govacs.org For instance, Rhodococcus sp. strain T09 has demonstrated the ability to assimilate various alkylated benzothiophenes as its sole sulfur source, a capability not observed in the well-studied dibenzothiophene-degrading strain Rhodococcus sp. IGTS8. tandfonline.comnih.gov The growth rate of strain T09 was found to be contingent on the position of the alkyl group on the benzothiophene molecule. tandfonline.comtandfonline.com Similarly, Rhodococcus sp. strain JVH1 can use all six isomers of methylbenzothiophene and at least two isomers of dimethylbenzothiophene as sulfur sources for growth. nih.gov

Two primary metabolic routes have been identified for the degradation of benzothiophenes and their derivatives:

Sulfur-Specific Pathway (4S Pathway): This is the most desirable pathway for biodesulfurization as it selectively cleaves the carbon-sulfur (C-S) bond without degrading the carbon skeleton of the molecule, thus preserving the fuel value of hydrocarbons. mdpi.com This pathway involves a series of enzymatic oxidations of the sulfur atom, followed by the cleavage of the C-S bond to release sulfite (B76179), which can be used by the microorganism as a sulfur source. The final organic product is a hydroxylated aromatic compound. oup.com For dimethylbenzothiophene, this would theoretically yield a dimethyl-substituted hydroxyphenyl derivative.

Carbon-Destructive Pathway (Kodama Pathway): This pathway involves the initial dioxygenation of the aromatic ring, leading to the cleavage of both carbon-carbon and carbon-sulfur bonds. mdpi.comnih.gov This results in the mineralization of the compound, serving as a carbon and energy source for the microorganism. Metabolites from this pathway for related compounds include derivatives like benzothiophene-2,3-dione. nih.gov Studies on various Pseudomonas species have shown the transformation of different isomers of dimethylbenzothiophene via ring-cleavage pathways. acs.org

The table below summarizes findings on the biodegradation of benzothiophene and its alkylated analogues by various microorganisms.

Table 1: Microbial Biotransformation of Benzothiophene and its Analogues

Microorganism Substrate(s) Key Findings & Metabolites Reference(s)
Rhodococcus sp. strain T09 Alkylated Benzothiophenes Assimilated various isomers as a sole sulfur source. Growth rate depended on alkyl position. tandfonline.comtandfonline.comnih.gov
Rhodococcus sp. strain JVH1 Benzothiophene, Methylbenzothiophenes, Dimethylbenzothiophenes Utilized all six methylbenzothiophene isomers and two dimethylbenzothiophene isomers as sulfur sources. Metabolites included sulfones and sultines. nih.gov
Pseudomonas spp. Dimethyldibenzothiophenes Degraded the unsubstituted ring of 3,4-dimethyl-DBT to 6,7-dimethyl-HFBT. One strain oxidized the substituted ring of 2,8-dimethyl-DBT. acs.org

Abiotic Degradation Pathways: Photodegradation and Hydrolysis

Abiotic degradation processes, particularly photodegradation, play a role in the environmental fate of persistent organic pollutants like this compound. Hydrolysis, another potential abiotic pathway, is generally not considered a significant degradation route for benzothiophenes under typical environmental conditions due to the stability of the thiophene ring.

Photodegradation:

Sunlight can induce photochemical reactions that transform alkylated benzothiophenes. Research on isomers such as 2-methyl-, 3-methyl-, and 2,3-dimethylbenzo[b]thiophene in aqueous solutions has elucidated the primary degradation pathways. tandfonline.com The process is initiated by photo-oxidation. tandfonline.com

The principal reaction sequence involves:

Oxidation of the Methyl Groups: The methyl substituents on the aromatic ring are oxidized, first to aldehydes and subsequently to carboxylic acids.

Thiophene Ring Opening: Following the initial oxidation, the thiophene ring is cleaved.

Sulfur Oxidation and Carbon Loss: The sulfur atom is oxidized, and a carbon atom is lost from the ring structure.

For all three studied methyl- and dimethylbenzo[b]thiophene isomers, the ultimate degradation product identified was 2-sulfobenzoic acid. tandfonline.com This indicates a complete transformation of the original thiophenic structure. For 3-methylated benzothiophenes, an additional significant product, potentially sulfenobenzoic acid, was observed. tandfonline.com Given these findings, it is highly probable that this compound follows a similar photodegradation pathway, initiated by the oxidation of its two methyl groups, leading to the eventual formation of sulfobenzoic acid derivatives.

Table 2: Key Products in the Photochemical Degradation of Methylated Benzo[b]thiophenes

Starting Compound Key Intermediates/Pathways Ultimate Product Reference
2-Methylbenzo[b]thiophene Oxidation of methyl group to carboxylic acid, thiophene ring opening, sulfur oxidation 2-Sulfobenzoic acid tandfonline.com
3-Methylbenzo[b]thiophene (B106505) Oxidation of methyl group, thiophene ring opening, sulfur oxidation 2-Sulfobenzoic acid, Sulfenobenzoic acid tandfonline.com

Hydrolysis:

Benzothiophenes are generally resistant to hydrolysis under neutral pH conditions found in most aquatic environments. The aromatic character and the stability of the C-S bond within the thiophene ring prevent hydrolytic cleavage without the presence of specific catalysts or extreme conditions (e.g., strong acids or bases), which are not typical of natural ecosystems. acs.org Therefore, hydrolysis is not considered a relevant environmental degradation pathway for this compound.

Relevance in Petroleum Desulfurization Processes

The presence of sulfur compounds in fossil fuels is a major environmental concern, as their combustion releases sulfur oxides (SOx), which contribute to acid rain. oup.com Conventional hydrodesulfurization (HDS) is effective at removing many sulfur compounds, but it is less efficient for sterically hindered polycyclic aromatic sulfur heterocycles (PASHs), such as alkylated benzothiophenes and dibenzothiophenes. mdpi.combohrium.com Compounds like this compound, with alkyl groups near the sulfur atom, exhibit high recalcitrance to HDS.

This resistance has driven the development of alternative or complementary desulfurization methods, with biodesulfurization (BDS) emerging as a promising technology. oup.comnih.gov BDS utilizes microorganisms that can specifically cleave the C-S bond in heterocyclic compounds without breaking down the valuable carbon structure of the fuel. mdpi.comasm.org

The most studied and desirable mechanism for BDS is the 4S pathway , named for the four key enzymatic steps involving sulfur oxidation and cleavage. mdpi.comasm.org This pathway is exemplified by the activity of Rhodococcus erythropolis IGTS8, a well-characterized desulfurizing bacterium. bohrium.commdpi.com The key enzymes in this pathway are encoded by the dsz operon (dszA, dszB, dszC) and a reductase (dszD).

The process for a generic benzothiophene analogue is as follows:

DszC (Monooxygenase): Catalyzes the sequential oxidation of the sulfur atom, first to a sulfoxide (B87167) and then to a sulfone.

DszA (Monooxygenase): Cleaves the C-S bond of the sulfone, opening the thiophene ring to form a sulfinate derivative.

DszB (Desulfinase): Catalyzes the final step, removing the sulfur as sulfite (SO₃²⁻) and leaving a hydroxylated hydrocarbon.

DszD (Flavin Reductase): Supplies the necessary reduced flavin mononucleotide (FMNH₂) to the monooxygenases (DszA and DszC). researchgate.net

Alkylated benzothiophenes, including dimethylated isomers, are key targets for BDS research because they represent a significant fraction of the sulfur compounds remaining after HDS. asm.org The ability of various microbial strains to degrade these recalcitrant molecules highlights the potential of BDS to achieve the "deep desulfurization" required to meet stringent environmental regulations. oup.com

Table 3: Microorganisms Studied for Biodesulfurization of Thiophenic Compounds

Microorganism Target Compounds Pathway/Enzymes Relevance Reference(s)
Rhodococcus erythropolis IGTS8 Dibenzothiophene (DBT), Alkylated DBTs 4S Pathway (dszABC genes) Model organism for sulfur-specific desulfurization. mdpi.combohrium.comasm.orgmdpi.com
Rhodococcus sp. strain T09 Benzothiophene (BT), Alkylated BTs Sulfur-specific assimilation Shows broad specificity for various alkylated benzothiophenes not degraded by IGTS8. tandfonline.comtandfonline.comnih.gov
Gordonia sp. Dibenzothiophene 4S Pathway Another key genus studied for biodesulfurization capabilities. bohrium.com
Sphingomonas subarctica T7b Alkylated DBTs, Alkylated BTs Sulfur-specific desulfurization Capable of desulfurizing highly substituted compounds like 4,6-dibutyl DBT.

Table of Mentioned Compounds

Compound Name
This compound
2-Methylbenzo[b]thiophene
3-Methylbenzo[b]thiophene
2,3-Dimethylbenzo[b]thiophene
Benzothiophene
Dibenzothiophene
2,8-Dimethyldibenzothiophene
3,4-Dimethyldibenzothiophene
4,6-Dimethyldibenzothiophene
6,7-Dimethyl-3-hydroxy-2-formylbenzothiophene (6,7-dimethyl-HFBT)
trans-4-[3-hydroxy-2-thienyl]-2-oxobut-3-enoate
3-Hydroxythiophene-2-carboxaldehyde
2-Sulfobenzoic acid
Sulfenobenzoic acid
Benzothiophene-2,3-dione
Sulfoxide
Sulfone
Sulfite

Computational and Theoretical Chemistry Studies of 2,7 Dimethylbenzo B Thiophene

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods in modern computational chemistry for investigating the electronic structure and properties of conjugated systems. researchgate.netresearchgate.net DFT is used to determine ground-state properties such as molecular geometry, electronic distribution, and orbital energies, while TD-DFT is employed to study excited-state phenomena, including electronic absorption spectra. rsc.orgscience.gov These methods offer a balance between computational cost and accuracy, making them suitable for molecules of this size. researchgate.netresearchgate.net

For 2,7-Dimethylbenzo[b]thiophene, calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p) to optimize the molecular geometry and calculate vibrational frequencies. researchgate.neticm.edu.pl This level of theory has proven effective for characterizing related benzothiophene (B83047) systems. researchgate.netrsc.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wikipedia.org The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insight into the molecule's kinetic stability and electronic excitation properties. acs.org

Table 1: Representative Frontier Molecular Orbital Data for Related Thiophene (B33073) Compounds (Note: This table presents data for analogous compounds to provide context, as specific values for this compound are not published.)

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Source
O-IDTBR1 -5.615 -3.230 2.385 rsc.org
NFBC2 -5.110 -3.307 1.803 rsc.org
NFBC3 -5.092 -3.173 1.919 rsc.org

The distribution of the HOMO and LUMO across the this compound molecule would show the HOMO density concentrated on the electron-rich thiophene and benzene (B151609) rings, while the LUMO would also be delocalized over the π-conjugated system. The methyl groups would contribute to the electron density of the HOMO.

Computational methods are highly effective in predicting various spectroscopic properties, which aids in the characterization and identification of compounds. uochb.cz

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra. science.gov It predicts the wavelengths of maximum absorption (λmax) by calculating the vertical excitation energies from the ground state to various excited states. For this compound, the main absorption bands would correspond to π → π* transitions within the aromatic system. The addition of two methyl groups, as compared to benzo[b]thiophene, is expected to cause a bathochromic (red) shift in the absorption maxima due to the destabilization of the HOMO, which reduces the HOMO-LUMO gap. rsc.org TD-DFT calculations on similar chromophores have successfully predicted their absorption ranges. rsc.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. icm.edu.pl Calculations would involve optimizing the geometry of this compound and then computing the magnetic shielding tensors for each nucleus. The predicted shifts for the aromatic protons and carbons, as well as for the methyl groups, would provide a theoretical spectrum that could be compared with experimental data for structural verification.

IR Spectroscopy: DFT calculations can accurately predict the infrared (IR) spectrum by computing the harmonic vibrational frequencies. acs.org These frequencies correspond to the stretching and bending modes of the molecule's chemical bonds. For this compound, key predicted vibrations would include C-H stretching from the aromatic rings and methyl groups, C=C stretching within the aromatic system, and vibrations involving the C-S bond of the thiophene ring.

Quantum chemical calculations are invaluable for elucidating reaction mechanisms, identifying transition states, and determining activation energies. smu.edursc.org This involves mapping the potential energy surface of a reaction to find the minimum energy path connecting reactants to products. smu.edu

For this compound, computational studies could explore various reactions, such as electrophilic substitution (e.g., nitration, halogenation) or oxidation. For electrophilic attack, calculations would identify the most likely sites of reaction by comparing the energies of the transition states for attack at different positions on the benzene and thiophene rings. The methyl groups would activate the ring system towards electrophilic substitution. Studies on the nitration of 2,3-dimethylbenzo[b]thiophene have shown that multiple products can be formed, and computational analysis can help rationalize the observed product distribution by examining the stability of intermediates and transition states. nih.gov Similarly, computational modeling has been used to understand the mechanism of palladium-catalyzed C-H activation on the benzo[b]thiophene 1,1-dioxide core. acs.org

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. uni-muenchen.delibretexts.org It is calculated by placing a positive test charge at various points on the electron density surface and calculating the potential energy. uni-muenchen.de MEP maps use a color scale where red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). wolfram.com

For this compound, an MEP map would show the most negative potential (red) localized around the sulfur atom of the thiophene ring, reflecting the high electron density of its lone pairs. The π-system of the fused rings would also exhibit negative potential. Regions of positive potential (blue) would be expected around the hydrogen atoms. The methyl groups would slightly increase the negative potential of the aromatic system due to their electron-donating nature. Such maps are crucial for predicting non-covalent interactions and the preferred sites for electrophilic attack. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While this compound is a relatively rigid molecule with limited conformational freedom, MD simulations are highly relevant for studying its interactions with other molecules, particularly in a biological context. tandfonline.com

In drug discovery research, MD simulations are used to analyze how a ligand (like a benzothiophene derivative) binds to a biological target, such as an enzyme or receptor. tandfonline.combohrium.com For example, studies have used MD simulations to investigate the binding stability of benzothiophene analogues as inhibitors of coagulation factor IXa. tandfonline.com If this compound were being investigated as a potential drug candidate, MD simulations could be used to:

Model its binding pose within the active site of a target protein.

Assess the stability of the ligand-receptor complex over time.

Identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding.

Calculate the binding free energy to estimate the affinity of the ligand for the receptor.

These simulations provide dynamic insights that are complementary to the static picture offered by molecular docking. tandfonline.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a molecule. mdpi.comresearchgate.net These predictions are vital in early-stage drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities before costly synthesis and testing. nih.govnih.govrsc.org Various ADME parameters can be calculated for this compound using established models and software.

Table 2: Predicted Physicochemical and ADME Properties of this compound (Data sourced from computational models and databases such as Cheméo.) chemeo.com

Property Predicted Value Description
Molecular Weight 162.25 g/mol The mass of one mole of the substance.
logP (Octanol/Water Partition Coefficient) 3.518 A measure of lipophilicity. Values > 5 can indicate poor absorption.
logS (Aqueous Solubility) -3.98 Logarithm of the water solubility in mol/L. Indicates low solubility.
Topological Polar Surface Area (TPSA) 28.24 Ų (Predicted) Sum of surfaces of polar atoms; influences membrane permeability.
Number of Rotatable Bonds 0 A measure of molecular flexibility.
Hydrogen Bond Donors 0 Number of N-H or O-H bonds.
Hydrogen Bond Acceptors 1 (the Sulfur atom) Number of N or O atoms (S is sometimes included).

| Lipinski's Rule of Five | Pass (0 violations) | A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. |

These predicted properties suggest that this compound is a lipophilic molecule with low water solubility. Its low molecular weight, lack of rotatable bonds, and adherence to Lipinski's Rule of Five suggest it has good potential for oral bioavailability and membrane permeability. Further in silico analysis could predict its metabolic fate (e.g., sites of potential oxidation by cytochrome P450 enzymes) and potential for binding to plasma proteins.

Computational Mechanistic Studies of Biological Activity

Computational chemistry has emerged as a powerful tool to elucidate the mechanisms underlying the biological activities of various chemical compounds, including the benzo[b]thiophene scaffold. While specific computational mechanistic studies on this compound are not extensively documented in the current scientific literature, a wealth of research on related benzo[b]thiophene derivatives provides significant insights into their potential biological interactions and mechanisms of action. These studies, employing techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and Density Functional Theory (DFT), have been instrumental in understanding how this heterocyclic system interacts with biological targets at a molecular level.

The benzo[b]thiophene core is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. scispace.comresearchgate.net Computational studies have been pivotal in optimizing the design of these derivatives to enhance their therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are a cornerstone in computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzo[b]thiophene derivatives, QSAR models have been successfully developed to predict their efficacy against various diseases.

For instance, 2D and 3D-QSAR studies on a series of benzo[b]thiophene derivatives as inhibitors of Plasmodium falciparum N-myristoyltransferase (PfNMT), a validated target for antimalarial drugs, have revealed key molecular features influencing their inhibitory activity. nih.gov These models, including Hologram QSAR (HQSAR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Index Analysis (CoMSIA), demonstrated that polar interactions, such as electrostatic and hydrogen-bonding properties, are crucial for the inhibitory activity and selectivity of these compounds. nih.gov

Similarly, QSAR analyses have been performed on benzo[b]thiophene-based histone deacetylase inhibitors for their anticancer activity. researchgate.net These studies indicated that steric and electrostatic interactions, along with electro-topological parameters, are primary determinants of their anticancer efficacy. researchgate.net Another QSAR investigation on 4-thiazolidinones and 2-azetidinones bearing a benzo[b]thiophene nucleus identified that bulky substitutions and high nucleophilicity are favorable for their anti-tubercular activity. scispace.com Furthermore, computational studies on benzo[b]thiophene derivatives as potential antibiotics against multidrug-resistant Staphylococcus aureus have employed QSAR modeling to identify key descriptors that correlate molecular structures with antimicrobial activity.

Binary QSAR models have also been used to predict the therapeutic activities of newly synthesized bis(benzo[b]thiophene-2-yl) alkyl methanimine (B1209239) derivatives, showing high predicted activities for bacterial infections, angina, allergies, depression, and obesity. tubitak.gov.trsemanticscholar.org These in silico predictions guided further experimental studies, which confirmed the antibacterial effects of the designed compounds. tubitak.gov.trsemanticscholar.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its protein target.

Docking studies on benzo[b]thiophene-chalcone hybrids as cholinesterase inhibitors have elucidated their binding modes within the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These in silico analyses, in conjunction with experimental data, helped to rationalize the observed structure-activity relationships, showing that the benzothiophene-chalcone hybrids were generally more potent inhibitors than their benzothiophene precursors. nih.gov

In the context of cancer research, molecular docking has been employed to evaluate new benzo[b]thiophene derivatives as potential inhibitors of the estrogen-related receptor-gamma (ERRγ), a target in cancer therapy. ajms.iq The results indicated that several of these compounds exhibited higher binding affinities than the standard drug, tamoxifen, suggesting their potential as precursor molecules for the development of novel anticancer drugs. ajms.iq Similarly, docking studies of tetrahydrobenzo[b]thiophene derivatives into the active site of tubulin, a key protein in cell division, have been used to explore their potential as anticancer agents that inhibit mitosis. rsc.org

Furthermore, molecular docking simulations have been integral in understanding the antimicrobial and antioxidant properties of pyrazolyl–thiazole derivatives of thiophene. rsc.orgnih.gov The docking results corroborated the experimental findings, highlighting the potential of these compounds as multifunctional therapeutic agents. rsc.orgnih.gov

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of medicinal chemistry, DFT studies can provide insights into the electronic properties of molecules, which can be correlated with their reactivity and biological activity.

DFT calculations have been applied to tetrahydrobenzo[b]thiophene candidates to correlate their electronic properties with their in vitro antiproliferative activity against cancer cell lines. rsc.org The study found that compounds with lower energy gaps (ΔE) between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and consequently higher softness, exhibited greater cytotoxic potency. rsc.org This suggests that the electronic characteristics of these molecules play a significant role in their biological mechanism.

DFT has also been used to study the photophysical properties of novel benzothiophene-based chalcones, with the results showing good correlation with experimental data and suggesting their potential application in sensing and bio-imaging. rsc.org Additionally, DFT studies have been employed to investigate the reaction mechanisms of benzo[b]thiophene, such as its pyrolysis, providing fundamental insights into its chemical behavior. researchgate.net

Interactive Data Table: Computational Docking Scores of Bioactive Benzo[b]thiophene Derivatives

The following table summarizes the results from a molecular docking study of newly designed benzo[b]thiophene derivatives against the estrogen-related receptor-gamma (ERRγ) crystal structure (PDB ID: 2GPV) as a potential anticancer target. ajms.iq The docking scores represent the binding affinity, with higher scores indicating a more favorable interaction.

CompoundDocking Score (GOLD Score)
Derivative 1102.62
Derivative 298.54
Derivative 395.33
Derivative 493.17
Derivative 592.88
Derivative 691.45
Tamoxifen (Standard)89.76

Interactive Data Table: DFT Calculated Energy Gaps and Cytotoxicity of Tetrahydrobenzo[b]thiophene Derivatives

This table presents the correlation between the DFT-calculated energy gap (ΔE) and the in vitro antiproliferative activity (IC₅₀) of selected tetrahydrobenzo[b]thiophene derivatives against the MCF7 (breast cancer) and HePG2 (liver cancer) cell lines. rsc.org A lower ΔE value generally corresponds to higher reactivity and, in this case, greater cytotoxic potency.

CompoundΔE (eV)IC₅₀ (µM) - MCF7IC₅₀ (µM) - HePG2
Imide 56.09011.4213.73
Schiff base 111.54012.939.54
Phthalimido 121.97620.5118.16

Advanced Analytical Methodologies for the Study of 2,7 Dimethylbenzo B Thiophene

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Quantification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification and quantification of 2,7-Dimethylbenzo[b]thiophene. Unlike nominal mass spectrometry, HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide exact mass measurements with high accuracy, typically within a few parts per million (ppm). nih.govnih.gov This capability is crucial for determining the elemental composition of the molecule, allowing for the confident differentiation of this compound from other compounds that may have the same nominal mass but a different elemental formula.

The high resolving power of HRMS also enables the separation of isobaric interferences, which is particularly important when analyzing complex samples where other compounds may produce ions with very similar mass-to-charge ratios. nih.gov For structural elucidation, the accurate mass measurement of fragment ions produced during tandem mass spectrometry (MS/MS) experiments helps to piece together the structure of the parent molecule.

In addition to its qualitative power, HRMS is increasingly used for quantitative analysis. nih.govnih.gov By extracting the ion chromatogram corresponding to the exact mass of the target analyte, a highly specific and sensitive quantification can be achieved, even in challenging matrices. nih.gov The full-scan data acquisition mode of HRMS offers the advantage of retrospective data analysis, meaning that samples can be screened for the presence of other non-target compounds at a later time without the need for re-injection. nih.gov

Table 1: Key Attributes of HRMS for this compound Analysis

FeatureBenefit for this compound Analysis
High Mass Accuracy Unambiguous determination of elemental formula (C₁₀H₁₀S).
High Resolving Power Separation from isobaric interferences in complex matrices. nih.gov
Tandem MS (MS/MS) Provides structural information through fragmentation analysis.
Full-Scan Data Acquisition Enables retrospective analysis of non-target compounds. nih.gov
High Sensitivity Allows for the detection and quantification of trace levels. nih.gov

Advanced Chromatographic Techniques

Chromatographic separation is almost always a prerequisite for the accurate analysis of this compound, especially when it is present in a mixture with its isomers or other related aromatic compounds, such as in petroleum fractions.

Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. plos.org In a GCxGC system, the sample is subjected to two different separation mechanisms in two separate columns connected by a modulator. plos.org This results in a highly structured two-dimensional chromatogram with vastly increased peak capacity, which is ideal for resolving co-eluting compounds. plos.orgchromatographyonline.com

When coupled with a high-resolution time-of-flight mass spectrometer (TOF-MS), GCxGC becomes an exceptionally powerful tool for the analysis of complex samples containing benzothiophenes. chromatographyonline.comspectroscopyonline.com The high data acquisition speed of the TOF-MS is necessary to adequately sample the very narrow peaks generated in the second dimension of the GCxGC separation. gcms.cz The combination of enhanced chromatographic resolution from GCxGC and the accurate mass information from HR-TOF-MS allows for the confident identification of individual isomers, such as this compound, within a complex mixture of alkylated benzothiophenes and dibenzothiophenes found in petroleum distillates like light cycle oil (LCO) and vacuum gas oil (VGO). chromatographyonline.comspectroscopyonline.com

Table 2: Typical GCxGC-HRTOFMS Parameters for Aromatic Sulfur Compound Analysis

ParameterTypical Setting
First Dimension Column Non-polar (e.g., 100% dimethyl polysiloxane)
Second Dimension Column Mid-polar to polar (e.g., 50% phenyl polysiloxane)
Modulator Cryogenic or flow-based
Modulation Period 2-8 seconds
Mass Spectrometer High-Resolution Time-of-Flight (TOF)
Mass Resolution > 25,000 FWHM gcms.cz
Acquisition Rate 100-200 spectra/second gcms.cz

The development of robust GC and LC methods is fundamental for the routine analysis of this compound.

For Gas Chromatography (GC) , method development involves the careful selection of a capillary column with appropriate polarity. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point for separating aromatic isomers. The temperature program must be optimized to ensure sufficient separation of this compound from other closely eluting isomers. For detection, a flame ionization detector (FID) can be used for general-purpose analysis, while a sulfur-selective detector like a sulfur chemiluminescence detector (SCD) or an atomic emission detector (AED) would provide higher selectivity and sensitivity for this sulfur-containing compound.

For High-Performance Liquid Chromatography (HPLC) , a reversed-phase method is typically employed for compounds with the polarity of this compound. Method development would focus on optimizing the stationary phase (e.g., C18 or Phenyl-Hexyl) and the mobile phase composition, which usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Gradient elution is often necessary to achieve adequate separation. An ultraviolet (UV) detector can be used for detection, leveraging the chromophoric nature of the benzo[b]thiophene ring system. conicet.gov.ar

Electrochemical Methods for Redox Characterization

Electrochemical techniques are valuable for probing the electronic properties of this compound, particularly its susceptibility to oxidation.

Cyclic Voltammetry (CV) is an electrochemical technique used to measure the redox potentials of a compound. libretexts.org In a CV experiment, the potential applied to a working electrode is scanned linearly in a triangular waveform, and the resulting current is measured. als-japan.com This measurement provides information about the oxidation and reduction processes of the analyte. libretexts.org

For this compound, CV can be used to determine its oxidation potential. This potential is a measure of the energy required to remove an electron from the molecule and provides insight into its electron-donating ability. jst.go.jp The oxidation potential is directly related to the energy of the Highest Occupied Molecular Orbital (HOMO). Studies on structurally similar 2,3-dimethylbenzo[b]thiophene derivatives have shown that the substitution pattern on the aromatic ring significantly influences the oxidation potential. jst.go.jp Electron-donating groups, such as the two methyl groups in this compound, are expected to lower the oxidation potential compared to the unsubstituted benzo[b]thiophene, making the molecule easier to oxidize.

Table 3: Representative Electrochemical Data for Benzothiophene (B83047) Derivatives

CompoundOxidation Potential (Epa or E₁/₂) (V)TechniqueNotes
Benzo[b]thiophene DerivativesVaries with substitutionCyclic VoltammetryElectron-donating groups lower the oxidation potential. jst.go.jp
This compoundExpected to be lower than unsubstituted analogCyclic VoltammetryProvides a measure of the HOMO energy level.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the precise structure of this compound. The ¹H NMR spectrum would show distinct signals for the two methyl groups and the aromatic protons, with their chemical shifts and coupling patterns confirming the 2,7-substitution pattern. The ¹³C NMR spectrum would provide the number of unique carbon atoms and their chemical environment, further corroborating the structure.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of this compound is characterized by absorption bands in the UV region, arising from π-π* transitions within the aromatic system. Studies on related alkoxy benzo[b]thiophenes show characteristic absorption bands that are influenced by the solvent polarity and substitution on the ring. conicet.gov.arnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to C-H stretching vibrations of the methyl groups and the aromatic ring, as well as C=C stretching vibrations within the aromatic system.

Table 4: Summary of Spectroscopic Data for Characterization

TechniqueExpected Information for this compound
¹H NMR Chemical shifts and coupling constants for methyl and aromatic protons, confirming substitution pattern. researchgate.net
¹³C NMR Number and chemical shifts of all carbon atoms in the molecule. researchgate.net
UV-Vis Absorption maxima (λ_max) corresponding to electronic transitions in the conjugated system. nih.gov
FT-IR Characteristic vibrational frequencies for aromatic C-H, alkyl C-H, and aromatic C=C bonds. researchgate.net

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are pivotal techniques for probing the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insights into the energy levels of its π-electron system. Fluorescence spectroscopy measures the light emitted by a molecule after it has been excited to a higher electronic state, revealing information about its excited-state properties and relaxation pathways.

While specific experimental UV-Vis absorption and fluorescence emission spectra for this compound are not extensively detailed in the surveyed literature, the behavior of the parent compound, benzo[b]thiophene, provides a basis for expected characteristics. The fusion of a benzene (B151609) ring with a thiophene (B33073) ring creates an extended conjugated system that is both UV-active and fluorescent. In general, benzo[b]thiophenes exhibit broad absorption bands in the UV region. The addition of two methyl groups, as in this compound, is expected to cause a slight bathochromic (red) shift in the absorption and emission maxima compared to the unsubstituted parent molecule due to the electron-donating inductive effect of the alkyl groups.

The expected UV-Vis spectrum would feature multiple absorption bands corresponding to π-π* transitions within the aromatic system. Similarly, upon excitation at an appropriate wavelength, this compound is expected to be emissive, a characteristic feature of many polycyclic aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

Although specific, published experimental spectra for this compound were not found in the reviewed literature, the expected chemical shifts can be predicted based on its structure and data from analogous compounds. The ¹H NMR spectrum would show distinct signals for the aromatic protons on the benzene ring and the thiophene ring, as well as sharp singlets for the two methyl groups. The ¹³C NMR spectrum would display signals for each unique carbon atom, including the quaternary carbons of the fused ring system and the methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data from similar structures. Actual experimental values may vary.)

Atom Type Predicted Chemical Shift (ppm) Notes
¹H NMR
Aromatic Protons (C4-H, C5-H, C6-H)7.0 - 7.8The exact positions and coupling patterns depend on the electronic environment created by the sulfur atom and methyl groups.
Thiophene Proton (C3-H)~7.0Expected to be a singlet or a narrow multiplet.
Methyl Protons (C2-CH₃, C7-CH₃)2.4 - 2.6Two distinct singlets are expected.
¹³C NMR
Aromatic Carbons (C4, C5, C6)120 - 125Signals for protonated aromatic carbons.
Thiophene Carbons (C2, C3)125 - 140C2 would be a quaternary signal, shifted downfield compared to the protonated C3.
Fused Quaternary Carbons (C3a, C7a)135 - 145Bridgehead carbons involved in the ring fusion.
Methyl Carbons (C2-CH₃, C7-CH₃)15 - 25Signals in the typical aliphatic region.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is used to identify the functional groups present in a compound.

The IR spectrum of this compound is expected to show a combination of absorption bands characteristic of its aromatic and aliphatic components. While a specific experimental spectrum is not available in the consulted sources, a table of expected vibrational frequencies can be compiled based on known group frequencies.

Table 2: Expected IR Absorption Bands for this compound (Note: These are predicted frequency ranges. Actual experimental values may vary.)

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch (Methyl)2850 - 2970Medium
Aromatic C=C Ring Stretch1450 - 1600Medium to Strong
CH₃ Bending1375 - 1450Medium
C-S Stretch600 - 800Weak to Medium
Out-of-Plane C-H Bending700 - 900Strong

Solid-State Characterization

The arrangement of molecules in the solid state dictates many of a material's bulk properties. X-ray techniques are the primary methods for investigating this long-range order.

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, one can determine precise bond lengths, bond angles, and intermolecular interactions.

No published single-crystal X-ray diffraction data for this compound was identified in the literature search. However, based on the structures of related benzothiophene derivatives, the molecule is expected to be largely planar, with the benzothiophene core forming a rigid, flat structure. The two methyl groups would extend from this plane. A crystallographic study would confirm the planarity of the ring system, provide exact measurements of the C-S, C-C, and C-H bonds, and reveal how the molecules pack in the crystal lattice, including any potential π-stacking or C-H···π interactions.

Small-/Wide-Angle X-ray Scattering (SWAXS) for Material Properties

Small-Angle and Wide-Angle X-ray Scattering (SAXS and WAXS) are techniques used to investigate material structure on a scale larger than atomic distances. WAXS provides information on crystalline structure (similar to powder X-ray diffraction), while SAXS probes larger-scale structures, typically in the range of 1 to 100 nanometers, such as pores, particle sizes, or the morphology of polymers and liquid crystals.

These techniques are generally applied to materials with structural features on the nanoscale, such as polymers, colloids, or mesoporous materials. For a small, crystalline molecule like this compound, standard single-crystal or powder X-ray diffraction is the more appropriate technique for structural elucidation. There are no indications in the searched literature of SWAXS being used to characterize the material properties of this compound, as it is not expected to possess the nano- or meso-scale structural features that SAXS is designed to probe.

Future Directions and Emerging Research Avenues for 2,7 Dimethylbenzo B Thiophene

Development of Novel and Sustainable Synthetic Routes

The synthesis of benzo[b]thiophene derivatives has been an area of intense research, with numerous methods developed over the years. grafiati.com Future efforts are expected to focus on creating more sustainable and efficient synthetic pathways to 2,7-dimethylbenzo[b]thiophene and its derivatives. This includes the use of environmentally friendly catalysts and solvents, as well as the development of one-pot or cascade reactions that minimize waste and energy consumption. rsc.org For instance, novel methods like the tetraethylammonium (B1195904) bromide (TEAB)-catalyzed cascade reactions of disulfides with alkynes are being explored for the synthesis of various benzothiophene (B83047) derivatives. rsc.org Such approaches, which involve S-S bond cleavage and alkenyl radical cyclization, offer a promising avenue for the environmentally conscious production of these valuable compounds. rsc.org

Targeted Drug Discovery and Lead Optimization Based on this compound Scaffolds

The benzo[b]thiophene core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net Future research will likely focus on the targeted design and synthesis of this compound-based compounds for specific therapeutic applications.

For example, derivatives of 7-amino-2,3-dimethylbenzo[b]thiophene have been synthesized and evaluated for their antioxidant properties. nih.gov Structure-activity relationship (SAR) studies on these compounds have provided valuable insights into how different substituents on the aryl or heteroaryl rings influence their biological activity. nih.gov This knowledge will be crucial for the lead optimization of new drug candidates. researchgate.net

Furthermore, benzo[b]thiophene derivatives are being investigated as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/mTOR pathway. researchgate.net The development of potent and selective inhibitors based on the this compound scaffold could lead to novel anticancer therapies. nih.govontosight.ai

Integration into Advanced Organic Electronic Devices

Benzo[b]thiophene and its derivatives have shown significant promise in the field of organic electronics, particularly in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). grafiati.comscholarsresearchlibrary.com The extended π-electron delocalization in these molecules makes them suitable for use as organic semiconductors. scholarsresearchlibrary.com

Future research will aim to integrate this compound-based materials into advanced electronic devices. This will involve the synthesis of novel derivatives with tailored electronic properties, such as high charge carrier mobility and photoluminescence efficiency. acs.orgmdpi.com For instance, the functionalization of the benzo[b]thiophene core can modulate the HOMO and LUMO energy levels, thereby fine-tuning the material's performance in electronic applications. acs.org The development of solution-processable benzo[b]thiophene derivatives is also a key area of focus, as it would enable the low-cost, large-area fabrication of flexible electronic devices. mdpi.com

Exploration of Catalytic Applications and Reaction Engineering

While much of the research on benzo[b]thiophenes has centered on their biological and electronic properties, there is growing interest in their potential catalytic applications. The sulfur atom in the thiophene (B33073) ring can coordinate with metal centers, making these compounds potential ligands for various catalytic transformations.

Future studies may explore the use of this compound and its derivatives as ligands in transition-metal catalysis. This could lead to the development of novel catalysts for a range of organic reactions. Furthermore, reaction engineering principles can be applied to optimize the synthesis of this compound itself, as well as its subsequent functionalization. This includes the systematic study of reaction kinetics, thermodynamics, and catalyst performance to improve yields and selectivity.

Advanced Environmental Monitoring and Remediation Technologies

Benzo[b]thiophenes are present in crude oil and are considered environmental pollutants. asm.org Understanding their environmental fate and developing effective remediation technologies is therefore of great importance.

Future research may focus on the development of advanced analytical methods for the sensitive and selective detection of this compound in environmental samples. europa.eu This could involve the use of novel sensor materials based on functionalized benzo[b]thiophene derivatives.

In terms of remediation, nanotechnology offers promising solutions for the removal of organic pollutants from water and soil. mdpi.com Nanomaterials, such as those based on gold catalysts, can be designed to efficiently degrade or adsorb benzo[b]thiophene and other persistent organic pollutants. rsc.org Further research into the microbial degradation of this compound could also lead to bioremediation strategies. asm.org For instance, studies have shown that certain Pseudomonas isolates can metabolize benzo[b]thiophene, suggesting a potential pathway for its natural attenuation. asm.org

Synergistic Approaches Combining Experimental and Computational Research

The synergy between experimental and computational chemistry is expected to play a pivotal role in advancing the research on this compound. arabjchem.org Density Functional Theory (DFT) calculations, for example, can be used to predict the electronic and optical properties of novel derivatives, guiding the synthetic efforts towards materials with desired characteristics. acs.orgarabjchem.org

Computational studies can also provide insights into reaction mechanisms, helping to optimize synthetic routes and design more efficient catalysts. arabjchem.org In drug discovery, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new this compound derivatives, accelerating the identification of promising drug candidates. ipb.pt This integrated approach, combining theoretical predictions with experimental validation, will be essential for unlocking the full potential of the this compound scaffold in a timely and cost-effective manner.

Q & A

What are the common synthetic routes for 2,7-Dimethylbenzo[b]thiophene, and how do reaction conditions influence regioselectivity?

Level : Basic
Methodological Answer :
The synthesis of this compound derivatives typically involves cyclodehydration reactions. A widely used method employs thionyl chloride (SOCl₂) with cinnamic acid derivatives or 3-arylpropanoic acids under reflux conditions (120–125°C) with catalytic pyridine . Regioselectivity is influenced by the substitution pattern of the starting material:

  • Para-substituted phenyl sulfides yield 5- and 7-substituted benzo[b]thiophenes.
  • Meta-substituted precursors produce mixtures of 4- and 6-substituted derivatives unless directed by steric or electronic effects .
    Optimization of reaction time, temperature, and catalyst loading (e.g., pyridine) is critical to minimize side products. For regiochemical control, computational pre-screening of intermediates using DFT methods can guide synthetic design .

How can spectroscopic and crystallographic data resolve structural ambiguities in this compound derivatives?

Level : Basic
Methodological Answer :

  • X-ray crystallography is the gold standard for unambiguous structural determination. For example, weak C–H⋯π interactions in crystal packing (observed in analogs like 1,3-dimethylbenzo[b]dibenzothiophene) confirm planar geometries and intermolecular stabilization .
  • Vibrational spectroscopy (IR/Raman) : Compare experimental C–S and C–H bond lengths (e.g., 1.71 Å for C–S in thiophene) with MP2/6-311G**-level computational data to validate substituent effects .
  • NMR : Methyl group chemical shifts (δ ~2.3–2.6 ppm for aromatic-adjacent CH₃) and coupling patterns distinguish positional isomers .

What catalytic systems are effective in desulfurizing thiophene derivatives, and what factors influence their efficiency?

Level : Advanced
Methodological Answer :

  • Hydrodesulfurization (HDS) : Few-layer MoS₂ catalysts (2–3 layers) with Co/Ni nanoparticles show enhanced activity for converting thiophene to butane. Efficiency depends on:
    • Catalyst morphology: Smaller MoS₂ nanoparticles increase active sites .
    • Reaction conditions: Higher temperatures (300–400°C) and H₂ pressure improve sulfur removal .
  • Aquathermolysis : Hematite (α-Fe₂O₃) nanoparticles degrade thiophene under hydrothermal conditions. Key variables include:
    • Catalyst concentration (optimal at 1–2 wt%), particle size (<50 nm), and water-to-thiophene ratio (≥5:1) .
    • Addition of hydrogen donors (e.g., tetralin) enhances C–S bond cleavage .

How can computational methods predict the electronic and thermodynamic properties of this compound derivatives?

Level : Advanced
Methodological Answer :

  • Geometry optimization : MP2/6-311G** calculations reproduce experimental bond lengths (e.g., C–S = 1.71 Å in thiophene) with <1% error, enabling reliable predictions for substituted analogs .
  • Thermodynamic properties : Entropy (S°) and heat capacity (Cₚ°) calculations at 298.15 K show trends: thiophene < benzothiophene < dibenzothiophene. These correlate with increasing molecular complexity .
  • Adsorption studies : Periodic DFT models (e.g., SIESTA) simulate interactions with mineral surfaces (e.g., pyrophyllite), predicting adsorption energies and orientation effects .

How should researchers address contradictory data in spectroscopic or catalytic studies of thiophene derivatives?

Level : Advanced
Methodological Answer :

  • Statistical rigor : Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when analyzing multiple hypotheses (e.g., catalytic activity across 20+ trials). This minimizes Type I errors while retaining power compared to Bonferroni correction .
  • Data triangulation : Cross-validate NMR/IR results with X-ray crystallography or high-resolution mass spectrometry (HRMS) to resolve ambiguities .
  • Replicate experiments : Vary synthetic conditions (e.g., solvent, catalyst) to identify outliers. For catalytic studies, ensure reproducibility across ≥3 independent runs .

What are the key considerations for designing bioactivity studies on this compound-based compounds?

Level : Advanced
Methodological Answer :

  • Structural analogs : Prioritize derivatives with electron-withdrawing groups (e.g., –NO₂, –CN) to enhance interactions with biological targets (e.g., enzyme active sites) .
  • In vitro assays : Use dose-response curves (IC₅₀) and time-kill studies to evaluate antibacterial/anticancer activity. Include positive controls (e.g., cisplatin for cytotoxicity) .
  • ADMET profiling : Employ computational tools (e.g., SwissADME) to predict pharmacokinetics and toxicity risks before in vivo testing .

Tables of Key Data

Property Thiophene Benzothiophene This compound (Predicted) Source
C–S Bond Length (Å) 1.711.731.72–1.74
Entropy (S°, J/mol·K) 228.9265.1~290–310
Hydrodesulfurization Rate 85–92% (MoS₂/Co, 350°C)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.